(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic compound that belongs to the class of thiazolidines and isoxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazolidine and isoxazole moieties in a single molecule makes this compound particularly interesting for researchers.
Mechanism of Action
Target of Action
Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs generally interact with various biological targets to exhibit their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Pharmacokinetics
The pharmacokinetic properties of thiazolidine derivatives can be improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Result of Action
The result of the action of thiazolidine derivatives can vary widely, from anticancer to antioxidant effects
Action Environment
The action, efficacy, and stability of thiazolidine derivatives can be influenced by various factors, including the environment in which they are synthesized and administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Formation of Isoxazole Ring: The isoxazole ring is usually formed by a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of Thiazolidine and Isoxazole: The final step involves coupling the thiazolidine and isoxazole rings through a methanone linkage. This can be achieved using a variety of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methylisoxazol-3-yl)methanone
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-ethylisoxazol-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of thiazolidine and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-8-6-12(17-20-8)13(19)18-4-5-21-14(18)9-2-3-10(15)11(16)7-9/h2-3,6-7,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAPPKNTJYEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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